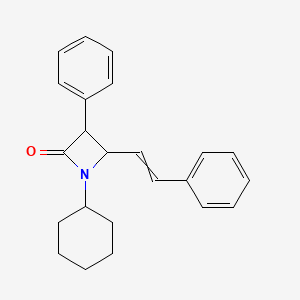
1-Propanone, 2-(3-nitrophenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is an organic compound with the molecular formula C15H13NO3 It is a ketone derivative characterized by the presence of a nitrophenyl group and a phenyl group attached to the propanone backbone
Vorbereitungsmethoden
The synthesis of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-nitrobenzoyl chloride with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Propanone, 2-(3-nitrophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired reaction pathway.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2-(3-nitrophenyl)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 2-(3-nitrophenyl)-1-phenyl- can be compared with other similar compounds such as:
2-Methyl-1-(3-nitrophenyl)-propan-1-one: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(3-Nitrophenyl)-2-phenylethanone: This compound has an ethyl group instead of a propanone backbone, which affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
917906-02-6 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13NO3/c1-11(15(17)12-6-3-2-4-7-12)13-8-5-9-14(10-13)16(18)19/h2-11H,1H3 |
InChI-Schlüssel |
VRTXARLNANGXGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine](/img/structure/B14208446.png)
![N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208451.png)
![6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B14208452.png)

![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)





![N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine](/img/structure/B14208501.png)

![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)
